molecular formula C10H15NO B1587780 1-(4-Methoxyphenyl)propan-1-amine CAS No. 83948-35-0

1-(4-Methoxyphenyl)propan-1-amine

Cat. No.: B1587780
CAS No.: 83948-35-0
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)propan-1-amine is a compound with the molecular weight of 165.24 . It is also known by its IUPAC name, 1-(4-methoxyphenyl)propylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3 . This code represents the molecular structure of the compound. For a visual representation of the molecule, a molecular visualization software can be used to convert this InChI code into a 3D structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . For more detailed physical and chemical properties, a comprehensive chemical database should be consulted.

Scientific Research Applications

Synthesis of Optical Active Intermediates

1-(4-Methoxyphenyl)propan-1-amine serves as a key intermediate in the synthesis of optically active compounds. For example, it has been utilized in the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate for (R,R)-formoterol, via a simple route from d-alanine, showcasing its versatility in the preparation of pharmaceuticals (Wei Fan et al., 2008).

Inhibition of Melanin Production

Research has identified compounds structurally related to this compound as potent inhibitors of melanin production. One study found that (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene synthesized from a related chemical process, significantly inhibited tyrosinase activity, suggesting potential applications in skin whitening agents (S. Choi et al., 2002).

Electronic and Optical Properties

Another study explored the electronic properties of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, incorporating (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene and its analogs. This research highlighted their intervalence charge-transfer (IVCT) bands, indicating potential applications in electronic materials and devices (S. Barlow et al., 2005).

Anticancer and Antimicrobial Applications

Compounds containing the this compound moiety have been evaluated for their potential anticancer and antimicrobial properties. Palladium(II) and platinum(II) complexes with ligands derived from this compound showed promising results against several cancer cell lines, indicating their utility as potential anticancer agents (N. T. A. Ghani & A. Mansour, 2011).

High-Spin Organic Polymers

Research into polyphenylenevinylene derivatives incorporating triarylamine units, such as poly[bis(4-methoxyphenyl)aminiumacetylene]s, has demonstrated the synthesis of high-spin organic polymers. These materials, characterized by their solubility and durability, present new opportunities in the development of organic electronic devices (Hidenori Murata et al., 2005).

Safety and Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Methoxyphenyl)propan-1-amine are the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in the regulation of neurotransmitters, which are essential for normal brain function .

Mode of Action

This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The downstream effects of these changes include alterations in mood, cognition, and cardiovascular function .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems . By altering the concentration of neurotransmitters at synapses, it can affect neuronal signaling and ultimately influence a range of physiological and psychological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

1-(4-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIOKRLEJXFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389761
Record name 1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83948-35-0
Record name 1-(4-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a N2 flushed solution of 4′-methoxypropiophenone oxime (4 grams, 22.3 mmol) in glacial acetic acid (40 milliliters) was added 0.8 grams of 5% Pd/C. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 23 hours. The catalyst was filtered off through celite and the filtrate was concentrated to afford a yellow oil. The oil was taken up in water, the pH was adjusted to 12 using a saturated solution of sodium carbonate, and extracted with methylene chloride. The organic extract was dried over magnesium sulfate and concentrated to afford 3.04 grams (83%) of product as a yellow oil: 1H NMR (CDCl3) δ7.32-7.20(m, 2H), 6.94-6.82(m, 2H), 3.79(s, 3H), 1.88-1.54(m, 4H), 0.87(t, J=7.4 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4′-methoxypropiophenone oxime
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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